molecular formula C6H3BrF3NO B1409217 3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1214391-40-8

3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1409217
M. Wt: 241.99 g/mol
InChI Key: GJLNUKUZOFYUJJ-UHFFFAOYSA-N
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Description

“3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine” is an organic compound with the molecular formula C6H3BrF3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . The compound contains a bromine atom, a hydroxy group, and a trifluoromethyl group attached to the pyridine ring .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine”, has been a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis methods of these compounds are varied and can be complex .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine” has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine” include its molecular weight, which is 241.99 g/mol . The compound is a solid at ambient temperature .

Safety And Hazards

“3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions of “3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine” and its derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties and the unique characteristics of the pyridine moiety . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-2-4(6(8,9)10)11-5(3)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNUKUZOFYUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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